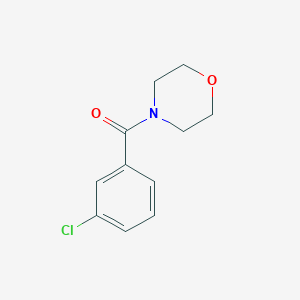![molecular formula C23H21N3O3S B2785031 N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-58-0](/img/structure/B2785031.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPTP or Mitochondrial Permeability Transition Pore inhibitor. MPTP has been found to have a wide range of applications in the field of scientific research, particularly in the study of mitochondrial dysfunction and its role in various diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves the reaction of 6-methoxybenzo[d]thiazole-2-carboxylic acid with thionyl chloride to form 6-methoxybenzo[d]thiazol-2-yl chloride. This intermediate is then reacted with 3-phenoxy-N-(pyridin-2-ylmethyl)propan-1-amine in the presence of a base to form the final product.
Starting Materials
6-methoxybenzo[d]thiazole-2-carboxylic acid, thionyl chloride, 3-phenoxy-N-(pyridin-2-ylmethyl)propan-1-amine, base
Reaction
Step 1: React 6-methoxybenzo[d]thiazole-2-carboxylic acid with thionyl chloride in the presence of a solvent such as dichloromethane to form 6-methoxybenzo[d]thiazol-2-yl chloride., Step 2: React 6-methoxybenzo[d]thiazol-2-yl chloride with 3-phenoxy-N-(pyridin-2-ylmethyl)propan-1-amine in the presence of a base such as triethylamine to form N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide., Step 3: Purify the final product using techniques such as column chromatography or recrystallization.
Wirkmechanismus
MPTP works by inhibiting the opening of the mitochondrial permeability transition pore, which is a channel that regulates the exchange of ions and molecules between the mitochondria and the cytosol. The opening of this pore results in the release of pro-apoptotic factors and the collapse of the mitochondrial membrane potential, which ultimately leads to cell death. By inhibiting the opening of this pore, MPTP prevents the release of these factors and maintains the mitochondrial membrane potential, thereby preventing cell death.
Biochemische Und Physiologische Effekte
MPTP has been found to have several biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and decrease inflammation. MPTP has also been found to protect against cell death and apoptosis in various cell types, including neurons and cardiomyocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTP in lab experiments is its specificity for inhibiting the mitochondrial permeability transition pore. This allows researchers to study the effects of this specific pathway on various diseases and cellular processes. Additionally, MPTP is relatively easy to synthesize and has a long shelf life.
One limitation of using MPTP in lab experiments is its potential toxicity. MPTP has been found to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, MPTP may have off-target effects on other cellular pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on MPTP. One area of interest is the development of more potent and specific inhibitors of the mitochondrial permeability transition pore. Additionally, researchers are exploring the use of MPTP as a therapeutic target for various diseases, including neurodegenerative diseases and ischemia-reperfusion injury. Finally, there is interest in investigating the role of MPTP in aging and age-related diseases.
Wissenschaftliche Forschungsanwendungen
MPTP has been found to have a wide range of applications in scientific research. It has been used to study mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and ischemia-reperfusion injury. MPTP has also been used to study the role of mitochondrial permeability transition pore in cell death and apoptosis. Additionally, MPTP has been used to investigate the effects of various drugs on mitochondrial function.
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-10-11-20-21(15-19)30-23(25-20)26(16-17-7-5-6-13-24-17)22(27)12-14-29-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHGSSLZKCBWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)
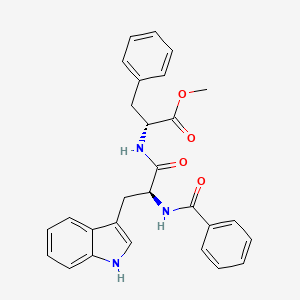
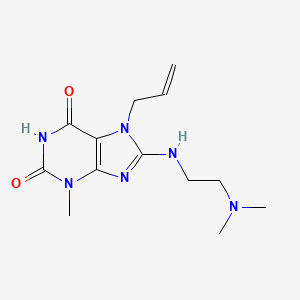
![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)
![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)
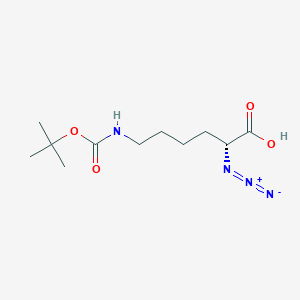
![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)
![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)

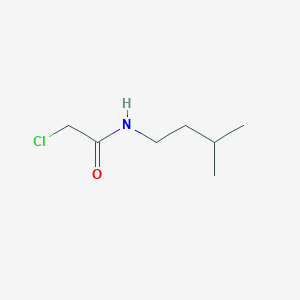
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

